1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine
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Overview
Description
1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as ASB14780, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in the field of neuroscience and pharmacology.
Mechanism of Action
1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the dopamine D2 receptor. This means that 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine can activate these receptors to some extent, but not as much as the natural ligand. 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine can reduce anxiety and depression-like behaviors in animal models. 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to increase social interaction and reduce aggressive behaviors in animal models. Additionally, 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have antipsychotic-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is that it has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are both involved in the regulation of mood and behavior. This makes 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine a promising compound for the development of new pharmacological treatments for mood and behavioral disorders. However, one of the limitations of 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are many future directions for the study of 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One direction is to further investigate its pharmacological effects in animal models and to study its safety and efficacy in humans. Another direction is to develop new compounds based on the structure of 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine that may have improved pharmacological properties. Additionally, 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine could be used as a tool compound to study the function of the serotonin 5-HT1A receptor and the dopamine D2 receptor in the brain. Overall, 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a promising compound that has the potential to contribute to the development of new pharmacological treatments for mood and behavioral disorders.
Synthesis Methods
1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been synthesized using different methods. One of the most common methods involves the reaction of 1-(2,3-dimethoxybenzyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine as a white crystalline solid with a high yield.
Scientific Research Applications
1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is in the field of neuroscience. Studies have shown that 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2,3-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-8-6-7-17(21(19)28-3)15-24-11-13-25(14-12-24)16-18-9-10-20(27-2)23(30-5)22(18)29-4/h6-10H,11-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWLEMNULXPAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
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